4-Oxaspiro[2.3]hexane

Organic Synthesis Spirocyclic Building Blocks Cyclopropanation

4-Oxaspiro[2.3]hexane is a strained, oxygen-containing spiroheterocycle comprising a cyclopropane ring fused to an oxetane ring via a shared spiro carbon. The compound belongs to the broader class of spiro[2.3]hexanes, which are gaining traction in medicinal chemistry as three-dimensional bioisosteres and in synthetic chemistry as versatile intermediates capable of undergoing ring-opening and rearrangement transformations.

Molecular Formula C5H8O
Molecular Weight 84.118
CAS No. 13357-56-7
Cat. No. B597741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxaspiro[2.3]hexane
CAS13357-56-7
Synonyms4-Oxa-spiro[2,3]hexane
Molecular FormulaC5H8O
Molecular Weight84.118
Structural Identifiers
SMILESC1CC12CCO2
InChIInChI=1S/C5H8O/c1-2-5(1)3-4-6-5/h1-4H2
InChIKeyMYTWAVYEZDXWGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxaspiro[2.3]hexane (CAS 13357-56-7): A Strained Spirocyclic Building Block for Divergent Heterocycle Synthesis


4-Oxaspiro[2.3]hexane is a strained, oxygen-containing spiroheterocycle comprising a cyclopropane ring fused to an oxetane ring via a shared spiro carbon [1]. The compound belongs to the broader class of spiro[2.3]hexanes, which are gaining traction in medicinal chemistry as three-dimensional bioisosteres and in synthetic chemistry as versatile intermediates capable of undergoing ring-opening and rearrangement transformations [2]. Its inherent ring strain, estimated via computational studies on analogous systems to be approximately 12 kcal/mol excess strain energy [3], governs its unique reactivity profile, distinguishing it from less-strained heterocyclic building blocks.

Why Generic Spirocyclic Building Blocks Cannot Substitute 4-Oxaspiro[2.3]hexane in Synthesis


Substituting 4-oxaspiro[2.3]hexane with other spiro[2.3]hexane analogues or simple oxetanes leads to fundamentally different reaction outcomes and product distributions. While 1-oxaspiro[2.3]hexanes and 1,4-dioxaspiro[2.3]hexanes exhibit two primary reactivity modes [1], 4-oxaspiro[2.3]hexanes undergo a more complex array of substituent-dependent rearrangements when treated with Lewis acids such as BF3·Et2O, yielding cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans depending on the substitution pattern [2]. This divergent behavior, coupled with its unique electrophilic reactivity at the exocyclic enol ether moiety, renders the compound non-interchangeable with structurally similar building blocks. The quantitative evidence below substantiates this differentiation.

Quantitative Differentiation of 4-Oxaspiro[2.3]hexane: Yield, Reactivity, and Selectivity Data


Synthetic Yield: 4-Oxaspiro[2.3]hexane Achieves >80% Isolated Yield vs. Low-Yield Legacy Methods

The modified Simmons-Smith cyclopropanation of 2-methyleneoxetanes provides 4-oxaspiro[2.3]hexanes in excellent isolated yields. Under optimized conditions (reaction temperature maintained between -5 and 0 °C for 4 hours), 4-oxaspiro[2.3]hexane 5a was isolated in 83% yield [1]. This protocol proved general, with yields for other derivatives reaching as high as 98% [1]. In stark contrast, earlier photochemical methods yielded this ring system in only low yields, and dichlorocarbene cyclopropanation of alkylidene oxetanes gave only a single example of 4-oxaspiro[2.3]hexane [2].

Organic Synthesis Spirocyclic Building Blocks Cyclopropanation

Divergent Rearrangement: BF3·Et2O Promotes Substituent-Dependent Access to Four Distinct Scaffolds

Treatment of 4-oxaspiro[2.3]hexanes with BF3·Et2O triggers a remarkable array of substituent-dependent rearrangements. Depending on the substitution pattern, the same core can be converted into cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans in yields ranging from 16% to 98% [1]. For example, oxaspirohexane 5f provided cyclopentanone 24 as the exclusive product, while other substrates selectively gave cyclobutanones or 4-methylenetetrahydrofurans [1]. In comparison, 1-oxaspiro[2.3]hexanes rearrange predominantly to norcaranes [2], and 1,4-dioxaspiro[2.3]hexanes primarily undergo nucleophilic substitution at the epoxide C-O bond [2].

Medicinal Chemistry Diversity-Oriented Synthesis Rearrangement

Pt-Catalyzed Isomerization: Exclusive Access to 3-Methylenetetrahydrofurans Not Achievable with Related Spirohexanes

4-Oxaspiro[2.3]hexanes undergo a novel Pt-catalyzed isomerization to 3-methylenetetrahydrofurans when treated with catalytic quantities of Zeise's dimer [1]. This transformation proceeds via a proposed alkoxy-substituted platinacyclobutane intermediate, the first of its kind observed spectroscopically [2]. The reaction provides 3-methylenetetrahydrofurans in synthetically useful yields, offering a direct route to this valuable heterocyclic scaffold. In contrast, 1-oxaspiro[2.3]hexanes do not undergo analogous Pt-catalyzed rearrangements, and dioxaspirohexanes react with nucleophiles to give α-functionalized-β'-hydroxy ketones rather than methylenetetrahydrofurans [3].

Catalysis Tetrahydrofuran Synthesis Platinum Catalysis

Optimal Research and Industrial Applications for 4-Oxaspiro[2.3]hexane


High-Throughput Diversity-Oriented Synthesis (DOS) Campaigns

The substituent-dependent divergent reactivity of 4-oxaspiro[2.3]hexane under BF3·Et2O conditions enables parallel synthesis of multiple heterocyclic scaffolds from a common precursor [1]. Medicinal chemistry groups can leverage this property to rapidly generate cyclopentanone, cyclobutanone, and tetrahydrofuran libraries for biological screening without the need to synthesize each scaffold de novo.

Synthesis of 3-Methylenetetrahydrofuran-Containing Bioactive Molecules

The Pt-catalyzed isomerization of 4-oxaspiro[2.3]hexane to 3-methylenetetrahydrofurans provides a unique catalytic route to this privileged scaffold [2]. This application is particularly relevant for research groups targeting natural product analogs or bioactive molecules containing the methylenetetrahydrofuran motif.

Building Block for Spirocyclic Bioisostere Exploration

The spiro[2.3]hexane core is recognized as a non-classical bioisostere for flat aromatic rings and flexible saturated chains [3]. 4-Oxaspiro[2.3]hexane, with its oxygen atom providing additional hydrogen-bonding potential, serves as a versatile starting point for synthesizing diverse spirocyclic analogs for structure-activity relationship (SAR) studies in drug discovery.

Academic Laboratories Teaching Advanced Cyclopropanation and Rearrangement Chemistry

The high-yielding Simmons-Smith cyclopropanation of 2-methyleneoxetanes to afford 4-oxaspiro[2.3]hexanes (83-98% yield) [1] serves as an excellent pedagogical demonstration of strained heterocycle synthesis and subsequent Lewis acid-mediated rearrangements in advanced undergraduate or graduate organic chemistry laboratories.

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